molecular formula C15H19N3O2S B13374774 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine

4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine

Cat. No.: B13374774
M. Wt: 305.4 g/mol
InChI Key: CYJJYZZQFPUOLZ-UHFFFAOYSA-N
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Description

4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine is a heterocyclic compound that features a morpholine ring linked to an oxadiazole moiety via a sulfanyl ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which is then linked to the morpholine moiety through a sulfanyl ethyl bridge. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles .

Scientific Research Applications

4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine involves its interaction with biological targets, such as enzymes or receptors. The oxadiazole ring is known to interact with metal ions and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
  • 4-(2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine
  • 4-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine

Uniqueness

What sets 4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine apart from similar compounds is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its antimicrobial properties compared to other derivatives .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]morpholine

InChI

InChI=1S/C15H19N3O2S/c1-12-2-4-13(5-3-12)14-16-17-15(20-14)21-11-8-18-6-9-19-10-7-18/h2-5H,6-11H2,1H3

InChI Key

CYJJYZZQFPUOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCCN3CCOCC3

Origin of Product

United States

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